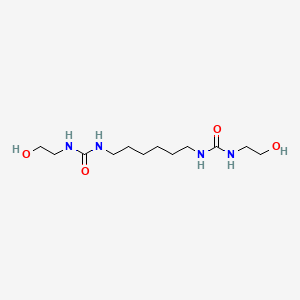

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane

Overview

Description

“1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane” is a compound with ureido and hydroxyethyl functional groups attached to a hexane backbone . Ureido groups are common in polyurethane materials, which have wide applications in various fields such as coatings, foams, adhesives, and sealants . The hydroxyethyl groups could make the compound capable of forming hydrogen bonds, which could influence its physical and chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a reaction involving a hexane derivative and a compound containing the 3-(2-hydroxyethyl)-ureido group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate molecular structure analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The ureido groups could potentially undergo reactions typical for amides, such as hydrolysis. The hydroxyethyl groups could potentially be involved in reactions typical for alcohols .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of ureido and hydroxyethyl groups could impact its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Hydrogel Research

One of the significant applications of this type of compound is in the development and study of hydrogels. Hydrogels are networks of polymer chains that are hydrophilic and can hold a large amount of water. They have numerous applications in biomedical and bioengineering fields. For instance, research on poly(2-hydroxyethyl acrylate) hydrogels has contributed to understanding their porous nature, swelling behaviors, tensile properties, and thermodynamics of water sorption. These studies have implications for tissue engineering, drug delivery systems, and other biomedical applications.

Acrylamide Derivatives

Acrylamide derivatives, closely related to the compound , have been synthesized and studied for various purposes. One notable application is as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate the potential to offer an effective and environmentally friendly solution for protecting metals against corrosion, a significant issue in industrial settings.

Mechanochromic Polymers

Research in mechanochromic polymers, which change color in response to mechanical stress, is another area where similar compounds have been studied. These polymers have potential applications in sensing force or stress in various materials, which is crucial in structural health monitoring and other engineering applications.

Nanocomposite Development

The compound has also found use in the development of nanocomposites, particularly in the field of antimicrobial polymers. For example, polyurethane/modified chitosan-Fe3O4 nanocomposites have been created for potential use in antimicrobial applications. These composites can be beneficial in various biomedical and environmental applications.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are another area of interest. These are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have a variety of applications in gas storage, catalysis, and drug delivery. Research in this area focuses on synthesizing new MOFs with unique properties and applications.

Green Chemistry

In the realm of green chemistry, the compound's derivatives are being explored for synthesizing other valuable chemical intermediates using environmentally friendly methods. This approach aligns with the growing ecological awareness and the need for sustainable chemistry practices

.

Mechanism of Action

Target of Action

It is known that similar compounds, such as gemini surfactants, interact with various biological and chemical structures .

Mode of Action

It is known that similar compounds, such as gemini surfactants, can inhibit corrosion in certain environments . They do this by forming a protective layer on the surface of the material, preventing corrosive substances from coming into contact with it .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, often disrupting normal cellular processes .

Pharmacokinetics

Similar compounds are known to have various absorption and distribution profiles depending on their chemical structure and the environment in which they are introduced .

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting corrosion and disrupting normal cellular processes .

Action Environment

The action, efficacy, and stability of 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the compound’s action .

Future Directions

properties

IUPAC Name |

1-(2-hydroxyethyl)-3-[6-(2-hydroxyethylcarbamoylamino)hexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O4/c17-9-7-15-11(19)13-5-3-1-2-4-6-14-12(20)16-8-10-18/h17-18H,1-10H2,(H2,13,15,19)(H2,14,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPBGXYJCMRGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC(=O)NCCO)CCNC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177770 | |

| Record name | Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane | |

CAS RN |

23194-13-0 | |

| Record name | N-(2-Hydroxyethyl)-N′-[6-[[[(2-hydroxyethyl)amino]carbonyl]amino]hexyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23194-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)

![(E)-3-[6-[1-(2-Chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid](/img/structure/B1654381.png)

![(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine](/img/structure/B1654385.png)